molecular formula C20H20N4O2S B7710268 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

Cat. No. B7710268
M. Wt: 380.5 g/mol
InChI Key: DNXAYFQKRDXIFS-UHFFFAOYSA-N
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Description

“N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide” is a complex organic compound. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as IR spectroscopy and NMR spectroscopy . These techniques can provide information about the types of bonds and the chemical environment of the atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrazoloquinoline derivatives can undergo a variety of reactions, including those involving the pyrazole and quinoline moieties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through experimental analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, some pyrazoloquinoline derivatives have been studied as inhibitors of certain types of enzymes .

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, properties, and potential biological activities. This could include optimizing the synthesis process, studying its reactivity, and testing its activity against various biological targets .

properties

IUPAC Name

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-3-12-24-20-17(13-15-9-7-8-14(2)18(15)21-20)19(22-24)23-27(25,26)16-10-5-4-6-11-16/h4-11,13H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXAYFQKRDXIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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